N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core substituted with a dimethylaminoethyl group, a fluorine atom, and a methoxybenzo[d]thiazolyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves a multi-step process:
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Formation of the Benzothiazole Intermediate: : The synthesis begins with the preparation of 5-methoxybenzo[d]thiazole. This can be achieved by cyclization of 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions.
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Coupling Reaction: : The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzamide.
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Introduction of the Dimethylaminoethyl Group: : The final step involves the alkylation of the benzamide with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.
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Substitution: : The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance its binding affinity to certain receptors or enzymes, while the benzothiazole and fluorobenzamide moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methoxybenzo[d]thiazole moiety provides additional interactions with biological targets.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and applications
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)13-4-6-14(20)7-5-13)19-21-16-12-15(25-3)8-9-17(16)26-19;/h4-9,12H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUITWMQIIRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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